molecular formula C11H9N5OS B245971 N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide

N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide

Katalognummer B245971
Molekulargewicht: 259.29 g/mol
InChI-Schlüssel: MWLPUKRXEYECNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide, commonly known as TTA, is a synthetic compound that has been widely used in scientific research. TTA belongs to the class of thiazolidinediones, which are known for their insulin-sensitizing properties. In recent years, TTA has gained attention due to its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders.

Wirkmechanismus

TTA exerts its pharmacological effects by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism, cell differentiation, and inflammation. TTA binds to PPARγ and induces a conformational change that allows for the recruitment of co-activators and the subsequent transcriptional regulation of target genes.
Biochemical and Physiological Effects:
TTA has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue, leading to improved glycemic control in animal models of diabetes. TTA has also been found to inhibit angiogenesis and metastasis in cancer cells by regulating the expression of various genes involved in cell proliferation and survival. Moreover, TTA has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function and neuroprotection.

Vorteile Und Einschränkungen Für Laborexperimente

TTA has several advantages as a research tool, including its high potency and selectivity for PPARγ, its ability to cross the blood-brain barrier, and its low toxicity. However, TTA also has some limitations, including its poor solubility in aqueous solutions, its instability in acidic environments, and its potential for off-target effects at high concentrations.

Zukünftige Richtungen

There are several future directions for research on TTA. First, further studies are needed to elucidate the molecular mechanisms underlying TTA's pharmacological effects, including its effects on gene expression, protein function, and signaling pathways. Second, more studies are needed to investigate the potential therapeutic applications of TTA in various diseases, including diabetes, cancer, and neurodegenerative disorders. Third, new synthetic methods for TTA and its derivatives should be developed to improve their potency, stability, and solubility. Finally, more studies are needed to investigate the safety and efficacy of TTA in human clinical trials.

Synthesemethoden

TTA can be synthesized through a multi-step process involving the reaction of 2-aminobenzonitrile with thiosemicarbazide, followed by cyclization with triethyl orthoformate and acetylation with acetic anhydride. The purity of the synthesized TTA can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).

Wissenschaftliche Forschungsanwendungen

TTA has been extensively studied in various scientific research fields due to its diverse pharmacological properties. TTA has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. TTA has also been found to exhibit anti-cancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. Moreover, TTA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Eigenschaften

Molekularformel

C11H9N5OS

Molekulargewicht

259.29 g/mol

IUPAC-Name

N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

InChI

InChI=1S/C11H9N5OS/c1-7(17)13-9-4-2-8(3-5-9)10-15-16-6-12-14-11(16)18-10/h2-6H,1H3,(H,13,17)

InChI-Schlüssel

MWLPUKRXEYECNR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN3C=NN=C3S2

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN3C=NN=C3S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.